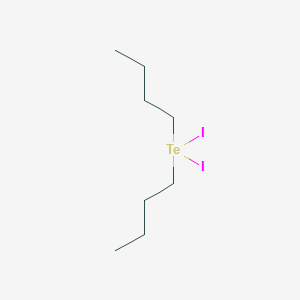

Dibutyl tellurium diiodide

Beschreibung

Dibutyl tellurium diiodide (C₈H₁₈TeI₂) is an organotellurium(IV) compound characterized by two butyl groups (C₄H₉) and two iodine atoms bonded to a central tellurium atom. Its synthesis typically involves the reaction of dibutyl telluride with iodine, following methods analogous to those reported for related dialkyl tellurium diiodides . Structurally, it adopts a pseudo-trigonal bipyramidal geometry, where the butyl groups and the tellurium lone pair occupy equatorial positions, while the iodine atoms reside in axial positions. This geometry is common in R₂TeI₂ compounds and facilitates secondary bonding interactions (SBIs) between Te and neighboring iodine atoms, influencing its crystallographic packing and stability .

Eigenschaften

CAS-Nummer |

41235-21-6 |

|---|---|

Molekularformel |

C8H18I2Te |

Molekulargewicht |

495.6 g/mol |

IUPAC-Name |

1-[butyl(diiodo)-λ4-tellanyl]butane |

InChI |

InChI=1S/C8H18I2Te/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3 |

InChI-Schlüssel |

CWBNZDYODCNTEV-UHFFFAOYSA-N |

SMILES |

CCCC[Te](CCCC)(I)I |

Kanonische SMILES |

CCCC[Te](CCCC)(I)I |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Substitution Reactions

Dibutyl tellurium diiodide undergoes nucleophilic substitution, where iodine atoms are replaced by other nucleophiles. Key findings include:

Reaction with organolithium reagents :

-

Treatment with n-butyllithium in stoichiometric amounts produces acyclic ditellurides (e.g., 14 ) or monotellurides (e.g., 16 ), depending on reagent quantity .

-

Excess n-butyllithium leads to cleavage of both Te–I bonds, forming butyl tellurolate intermediates .

Aromatic nucleophilic substitution :

-

Reaction with butyl tellurolate anion replaces iodine with a butyltelluro group, yielding 3-(butyltelluro)-2,5-diphenyltellurophene (22 ) .

Redox Reactions

The tellurium(IV) center in dibutyl tellurium diiodide participates in redox processes:

Reduction :

Oxidation :

-

Exposure to hydrogen peroxide oxidizes the tellurium center to telluroxides, though specific products require further characterization.

Cyclization and Ring-Opening Reactions

Dibutyl tellurium diiodide participates in cyclization under iodinating conditions:

Iodocyclization :

-

Reacting with iodine in petroleum ether forms 3-iodotellurophenes (7a–f ) via intermediates with aromatic character .

Ring-opening mechanisms :

-

3-Iodotellurophenes (7a ) derived from dibutyl tellurium diiodide undergo ring-opening with n-butyllithium, yielding acyclic ditellurides or monotellurides .

Structural Influences on Reactivity

The compound’s trigonal bipyramidal geometry and secondary Te⋯I interactions (3.71–3.80 Å) enhance its lability :

Comparative Reactivity of Tellurium Dihalides

Reactivity trends in diorganyltellurium dihalides (R₂TeX₂):

| Halide (X) | Bond Length (Å) | Relative Reactivity in Substitution |

|---|---|---|

| I | 3.71–3.80 | Highest (due to polarizable I) |

| Br | 2.93–3.71 | Moderate |

| Cl | 2.28–2.93 | Lowest |

Vergleich Mit ähnlichen Verbindungen

Structural and Crystallographic Properties

The table below compares key structural parameters of dibutyl tellurium diiodide with analogous compounds, inferred from crystallographic

*Values estimated based on structural trends in R₂TeI₂ compounds.

Key Observations :

- Coordination Geometry : All R₂TeI₂ compounds exhibit pseudo-trigonal bipyramidal geometry, with slight distortions depending on substituent bulk. For example, bulkier butyl groups in dibutyl tellurium diiodide may reduce the I–Te–I angle compared to smaller substituents .

- Secondary Interactions : Te···I SBIs (2.7–3.9 Å) are critical for stabilizing crystal structures. In cyclic Te(IV) diiodide, these interactions result in co-crystallized molecules forming extended networks .

- Bond Angles: The I–Te–I angle in bis(trimethylsilylmethyl) TeI₂ (175.29°) is nearly linear, whereas steric hindrance from cyclic or bulky groups (e.g., butyl) may introduce minor deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.